
3-Chloro-2-methylphenol
Overview
Description
Preparation Methods
Diazotization and Hydrolysis Route
Process Overview
This is the most widely reported industrial method for preparing 3-chloro-2-methylphenol, involving the diazotization of 3-chloro-2-methylaniline followed by hydrolysis to yield the phenol.
- Step 1: Diazotization
3-chloro-2-methylaniline is reacted with sodium nitrite in the presence of sulfuric acid to form the corresponding diazonium salt. This reaction is typically conducted at temperatures between 0-5°C to maintain stability of the diazonium intermediate. - Step 2: Hydrolysis
The diazonium salt solution is then hydrolyzed, often at elevated temperatures (70-100°C), to replace the diazonium group with a hydroxyl group, forming this compound.
Continuous Production Method (Patent CN113429264A)
A patented continuous process enhances efficiency and safety by using a continuous flow reactor system:
Parameter | Conditions | Notes |
---|---|---|
Raw materials | 3-chloro-2-methylaniline, sulfuric acid, sodium nitrite | Molar ratio 1.0 : 1.0–5.0 : 1.0–1.5 |
Diazotization time | 5–20 minutes | Conducted in continuous flow diazotization reactor |
Hydrolysis temperature | 70–100°C | Reaction time 5–30 minutes |
Extraction solvent | Organic solvent phase | Simultaneous extraction of product |
Advantages of this method include significant reduction in reaction time (from hours to minutes), improved heat exchange due to reactor design, enhanced process safety, and higher overall efficiency compared to traditional batch processes.
Synthesis via Nucleophilic Substitution on 2,6-Dihaloalkylbenzenes
Method Summary
This method uses 2,6-dihaloalkylbenzene as a starting material, undergoing nucleophilic substitution with dibenzyl alcohol in the presence of an inorganic base, followed by Pd/C catalyzed debenzylation or Grignard exchange with magnesium and subsequent oxidation to yield this compound.
Key features include:
- High regioselectivity and good yields.
- Simple operational procedures.
- Product purity can exceed 99.5%.
This method is advantageous for producing high-purity product but involves multiple steps and requires careful control of reaction conditions.
Use of Micro-Channel Reactors for Diazotization
A novel approach involves the use of micro-channel reactors to perform diazotization of 3-chloro-2-methylaniline. This technique offers:
- Improved heat management preventing severe heat release.
- Shorter retention times.
- Increased diazotization yield from 75-85% to 85-95%.
- Overall yield of 2,6-dihydroxytoluene (a downstream product) increased to 80-90%.
- Product purity up to or exceeding 99.0%.
This method is promising for continuous industrial synthesis with enhanced safety and efficiency.
Acid-Catalyzed Hydrolysis of 3-Chloro-2-methylanisole
Another preparation route involves refluxing 3-chloro-2-methylanisole in 50% sulfuric acid for extended periods (e.g., 18 hours), followed by extraction and purification to obtain this compound. This method yields moderate purity and conversion rates but is less efficient compared to continuous diazotization-hydrolysis processes.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
- The continuous diazotization-hydrolysis method significantly improves process safety by increasing heat exchange area and reducing reaction times from hours to minutes.
- Use of micro-channel reactors further optimizes diazotization, enhancing yield and purity while minimizing thermal hazards.
- The nucleophilic substitution method using HMPA solvent, although chemically viable, is limited by health hazards and odor issues, restricting its industrial use.
- Catalytic debenzylation and Grignard exchange routes provide high purity but involve more complex multi-step operations.
- Acid hydrolysis of methoxy derivatives is a classical method but less efficient compared to modern continuous processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-methylphenol can undergo oxidation reactions to form quinones.
Substitution: This compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium permanganate (KMnO4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Substitution: Nitro derivatives and halogenated phenols.
Reduction: Corresponding alcohols.
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-2-methylphenol has significant utility in the pharmaceutical industry:
- Antimicrobial Agent : It exhibits antimicrobial properties, making it a candidate for use in antiseptic formulations. Its effectiveness against bacteria and fungi has been documented, supporting its role in topical antiseptics and disinfectants.
- Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into more complex structures that are active against specific pathogens or diseases.
Agrochemical Applications
The compound is also utilized in the agrochemical sector:
- Pesticide Formulations : this compound is employed as an active ingredient in certain pesticide formulations. Its efficacy against pests contributes to its incorporation into crop protection products.
- Fungicides : The compound acts as a precursor for synthesizing fungicidal agents. Its derivatives have been explored for their ability to inhibit fungal growth, thus protecting crops from fungal diseases.
Industrial Applications
In addition to its applications in pharmaceuticals and agrochemicals, this compound finds use in various industrial processes:
- Chemical Intermediate : It serves as an important intermediate for synthesizing dyes and other organic chemicals. Its reactivity allows it to participate in further chemical transformations.
- Material Science : The compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
In a study published by the International Agency for Research on Cancer (IARC), this compound was tested for its antimicrobial properties against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, showcasing its potential as an antiseptic agent .
Case Study 2: Pesticidal Activity
Research conducted on the use of this compound in agricultural settings demonstrated its effectiveness as a pesticide against common crop pests. Field trials indicated significant reductions in pest populations when applied at recommended dosages, reinforcing its practical application in pest management strategies .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceuticals | Antimicrobial agent | Effective against gram-positive bacteria |
Agrochemicals | Pesticide formulations | Significant pest population reduction |
Industrial Chemicals | Chemical intermediate | Used in dye synthesis |
Material Science | Polymer production | Enhances thermal stability |
Mechanism of Action
The mechanism of action of 3-chloro-2-methylphenol primarily involves the disruption of bacterial cell membranes. This compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 3-Chloro-2-methylphenol
- Molecular Formula : C₇H₇ClO
- Molecular Weight : 142.58 g/mol
- CAS Registry Number : 3260-87-5
- Synonyms: 3-Chloro-2-cresol, 2-Methyl-3-chlorophenol, o-Cresol-3-chloro derivative .
Physical Properties
- Appearance : Solid at room temperature.
- Melting Point : 86°C.
- Boiling Point : 225°C at 760 mmHg.
- Stability : Stable under recommended storage conditions (inert atmosphere, room temperature) .
Hazard Profile
- GHS Classification :
- Skin irritation (Category 2, H315).
- Eye irritation (Category 2A, H319).
- Respiratory irritation (H335).
- Toxicity: No carcinogenicity reported per IARC, NTP, or OSHA classifications .
Comparison with Structurally Similar Compounds
The following compounds are selected based on structural analogs, substitution patterns, or functional group similarities:
4-Chloro-2-methylphenol
- CAS : 1570-65-6 (referenced in ).
- Molecular Formula: C₇H₇ClO (same as this compound).
- Key Differences: Substitution Position: Chlorine at the para position (C4) instead of meta (C3). Toxicity: Similar irritant properties (skin/eye) but distinct environmental persistence due to substitution effects .
3-Fluoro-2-methylphenol
- CAS: Not provided in evidence.
- Molecular Formula : C₇H₇FO.
- Key Differences: Halogen Type: Fluorine replaces chlorine. Electronegativity: Higher electronegativity of fluorine may reduce electron-withdrawing effects compared to chlorine, influencing reactivity in electrophilic substitution. Boiling Point: Likely lower than this compound due to weaker intermolecular forces .
3,5-Dichloro-2-methylphenol
2,4-Dichloro-6-methylphenol
- CAS: Not explicitly listed in evidence.
- Molecular Formula : C₇H₆Cl₂O.
- Key Differences :
Comparative Data Table
Biological Activity
3-Chloro-2-methylphenol, also known as 3-chloro-o-cresol, is an organic compound with notable biological activity, particularly in the context of its antimicrobial properties and potential toxicological effects. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.
- Chemical Formula : C7H7ClO
- CAS Number : 14856-60-7
- Molecular Weight : 158.58 g/mol
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for use in various applications, including disinfectants and preservatives. Research has shown that it can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus (MRSA), which poses a considerable challenge in healthcare settings.
Case Study: Antimicrobial Efficacy
A study focused on the efficacy of chlorinated phenols against MRSA demonstrated that this compound not only inhibited bacterial growth but also prevented biofilm formation. This dual action is crucial for combating persistent infections associated with biofilms, which are notoriously difficult to treat with conventional antibiotics.
Toxicological Profile
The toxicological effects of this compound have been investigated through various animal studies. These studies have provided insights into its safety profile and potential health risks.
Key Findings from Toxicological Studies
- Acute Toxicity : The acute toxicity of this compound varies across species. In rats, the oral LD50 was found to be approximately 300 mg/kg, indicating moderate toxicity.
- Repeated Dose Toxicity : In subchronic studies, doses of 50 to 400 mg/kg led to liver necrosis and kidney damage in rodents. The no-observed-adverse-effect level (NOAEL) was determined to be around 200 mg/kg.
- Genotoxicity : Various assays indicated that while this compound exhibited mutagenic effects in certain bacterial strains, it did not consistently induce chromosomal aberrations in mammalian cells.
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Observations |
---|---|
Antimicrobial | Effective against MRSA; inhibits biofilm formation |
Acute Toxicity | LD50 ~300 mg/kg in rats |
Repeated Dose Toxicity | Liver and kidney damage observed at higher doses |
Genotoxicity | Mutagenic in some bacterial assays; inconsistent results in mammalian tests |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 3-Chloro-2-methylphenol with high purity?
Synthesis typically involves electrophilic substitution reactions, such as chlorination of 2-methylphenol using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions. Purification via fractional distillation or recrystallization is critical to achieve >97% purity (as per CAS 3260-87-5 specifications). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 270 nm .
Q. How can researchers characterize the physicochemical properties of this compound?
Key methods include:
- Melting point determination : Reported range 45–48°C (varies with purity) .
- Spectroscopic analysis : Use <sup>1</sup>H NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (O-H stretch at ~3200 cm<sup>−1</sup>, C-Cl at ~750 cm<sup>−1</sup>) .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phase .
Q. What are the best practices for handling this compound in laboratory settings?
- Use NIOSH/EN 166-certified PPE: nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .
- Store in airtight containers at 2–8°C to prevent decomposition .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved?
Discrepancies in acute toxicity (e.g., LD50 values) often arise from variations in exposure routes (oral vs. dermal) or test organisms. Apply systematic review criteria (e.g., PECO framework) to filter studies: prioritize OECD guideline-compliant assays and control for solvent effects in in vitro models .
Q. What methodologies are effective in analyzing environmental fate and biodegradation pathways?
- Microcosm studies : Use soil/water systems spiked with 10–100 ppm this compound and monitor degradation via GC-MS. Major metabolites include 3-chloro-2-methylcatechol (oxidation) and dechlorinated derivatives .
- QSAR modeling : Predict partition coefficients (log Kow ~2.5) and biodegradation half-lives (>60 days in aerobic conditions) using EPI Suite .
Q. How can researchers address co-elution issues in chromatographic analysis of this compound?
Optimize HPLC parameters:
- Mobile phase : Adjust acetonitrile:water ratio (e.g., 60:40 v/v) and add 0.1% formic acid to improve peak symmetry .
- Column selection : Use UPLC BEH C18 (1.7 µm) for higher resolution. Confirm identity with tandem MS (m/z 142.58 [M-H]<sup>−</sup>) .
Q. What mechanisms explain the compound’s dual irritant and cytotoxic effects?
In vitro assays (e.g., HaCaT keratinocytes) show concentration-dependent effects:
- Irritation at 0.1–1 mM : Mediated by ROS generation and IL-6 release.
- Cytotoxicity at >5 mM : Mitochondrial membrane depolarization and caspase-3 activation. Use antagonists like N-acetylcysteine to decouple oxidative stress from apoptosis pathways .
Q. Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to exclude moisture during chlorination, improving yield by 15–20% .
- Toxicity Testing : Include negative controls (e.g., phenol derivatives) to distinguish specific effects of the chloro-methyl group .
- Environmental Modeling : Calibrate fugacity models with field data from chlorophenol-contaminated sites to refine biodegradation rates .
Properties
IUPAC Name |
3-chloro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQOGCINABPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186295 | |
Record name | 3-Chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-87-5 | |
Record name | 3-Chloro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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